5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity :
- Research has identified compounds related to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine with significant antileishmanial activity. For instance, derivatives of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines showed activity against Leishmania major (Tahghighi et al., 2013).
Antimicrobial and Anticancer Properties :
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated strong antimicrobial activity and potential in cancer therapy. Some compounds exhibited high DNA protective ability against oxidative damage and showed cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy (Gür et al., 2020).
Noncovalent Interaction Studies :
- A study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, closely related to the compound of interest, revealed insights into their noncovalent interactions. These interactions are crucial for understanding the stability and behavior of such molecules in various applications, including drug design (El-Emam et al., 2020).
Synthesis and Structural Studies :
- Research on the synthesis of related 1,3,4-thiadiazole compounds and their spectral, X-ray, and DFT studies contribute to the fundamental understanding of their chemical properties. These insights are valuable for potential applications in various fields, including pharmaceuticals (Dani et al., 2013).
Fluorescence Studies in Biological Applications :
- Studies on compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol show interesting fluorescence effects, which can be crucial for applications in bio-imaging and diagnostics (Matwijczuk et al., 2018).
Crystallography and Molecular Docking Studies :
- The crystallography and molecular docking studies of similar compounds provide valuable information on molecular interactions and potential binding sites, which is essential for drug design and development (Al-Wahaibi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRNIZRTJOIEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399153 |
Source
|
Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-87-1 |
Source
|
Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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